molecular formula C14H13N3O3 B2794609 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide CAS No. 2034544-66-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

Cat. No. B2794609
CAS RN: 2034544-66-4
M. Wt: 271.276
InChI Key: QUQSESRAILNXEA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential for use in various fields of research.

Scientific Research Applications

Synthesis and Reactivity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide and related compounds have been involved in various synthesis processes. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which is structurally similar, and its further transformation to produce thiazole derivatives through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

Compounds structurally related to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide have demonstrated significant antimicrobial and anticancer activities. For instance, Zaki, Al-Gendey, and Abdelhamid (2018) synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one and reported high cytotoxicity against the MCF-7 cell line (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial and Antiinflammatory Activities

Similar compounds have been evaluated for their antimicrobial activity, with some also assessed for antiinflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, as reported by Kumaraswamy et al. (2008) (Kumaraswamy et al., 2008).

Synthesis and Biological Evaluation

El-Wahab et al. (2011) focused on the synthesis and biological evaluation of Naphtho[2,1-b]furan derivatives bearing a pyrazole nucleus, showing promising effects against tested Gram-positive and negative bacteria and fungi (El-Wahab et al., 2011).

Antibacterial Activity

Hassan et al. (2020) designed and synthesized Nitrofurantoin® analogues bearing furan and pyrazole scaffolds, which were evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria, comparing them with the standard drug Nitrofurantoin® (Hassan et al., 2020).

PET Imaging Agent Synthesis

Wang et al. (2018) synthesized N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide as a potential PET agent for imaging of IRAK4 enzyme in neuroinflammation (Wang et al., 2018).

Antiviral Activity

El-Telbani et al. (2011) synthesized a series of 1-arylpyrazoles and their glycosides, which exhibited promising antiviral activity against vesicular stomatitis virus (VSV) (El-Telbani et al., 2011).

Synthesis and Molecular Characterization

Cakmak et al. (2022) investigated a thiazole-based heterocyclic amide, N-(thiazol-2-yl)furan-2-carboxamide, for its antimicrobial activity, providing insights into its molecular and electronic structures (Cakmak et al., 2022).

Synthesis and Antimicrobial Evaluation

Sultan et al. (2021) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (Sultan et al., 2021).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-14(11-4-8-19-10-11)15-9-12(13-3-1-7-20-13)17-6-2-5-16-17/h1-8,10,12H,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQSESRAILNXEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C2=COC=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)furan-3-carboxamide

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